Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is a chemical compound that belongs to the class of condensed pyrimidines . It is a key structural fragment of antiviral agents .
Synthesis Analysis
The synthesis of condensed pyrimidines like this compound often involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C1C2=C (N=CN1CC)SC (C (O)=O)=C2C
. The InChI representation is 1S/C10H10N2O3S/c1-3-12-4-11-8-6 (9 (12)13)5 (2)7 (16-8)10 (14)15/h4H,3H2,1-2H3, (H,14,15)
. Chemical Reactions Analysis
The Dimroth rearrangement, a key process in the synthesis of this compound, can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical and Chemical Properties Analysis
The empirical formula of this compound isC10H10N2O3S
. Its molecular weight is 238.26 . The compound is a solid .
Scientific Research Applications
Synthesis and Derivatives
- Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is integral in synthesizing various thieno[3,4-d]pyrimidines. For instance, reactions with 1,3-dicarbonyl compounds lead to the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates (Ryndina et al., 2002).
Antimicrobial Properties
- Derivatives of this compound exhibit moderate antimicrobial properties. Some compounds with specific substituents have shown high inhibitory activity against Candida albicans fungi (Vlasov et al., 2015).
Pharmacological Activity
- Pharmacologically, some derivatives of this compound have shown antiallergenic activity. Optimization of activity is influenced by specific substitutions at different positions of the molecule (Temple et al., 1979).
Cytotoxicity and Anticancer Potential
- There is interest in exploring the cytotoxicity of thieno[2,3-d]pyrimidine derivatives. Studies have indicated their potential as anticancer agents, with some derivatives showing growth inhibitory activity against leukemia cells (Al-Trawneh et al., 2021).
Synthesis of Fused Derivatives
- The compound is used in the synthesis of fused derivatives like pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines, which have been synthesized for various applications (Ahmed, 2003).
Crystal Structure Analysis
- Understanding its crystal structure, as seen in specific derivatives like ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, contributes to drug design and development (Hu Yang, 2009).
Mechanism of Action
While the specific mechanism of action for Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is not explicitly mentioned in the search results, it’s worth noting that thieno[2,3-d]pyrimidine derivatives have been reported to display a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer activities .
Future Directions
The future directions for Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate could involve further exploration of its potential as an antiviral agent . Additionally, given its broad spectrum of biological activities, it may also be worthwhile to investigate its potential in other therapeutic applications .
Properties
IUPAC Name |
ethyl 4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-2-14-9(13)5-3-15-8-6(5)7(12)10-4-11-8/h3-4H,2H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKAKAYZDFPCIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=C1C(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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